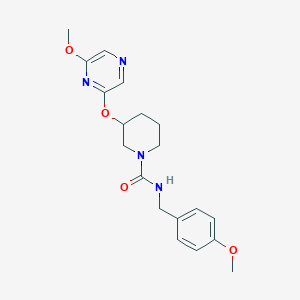

N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide

Description

N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by two key structural motifs: a 4-methoxybenzyl group attached to the carboxamide nitrogen and a 6-methoxypyrazin-2-yloxy substituent at the 3-position of the piperidine ring. The methoxy groups on both the benzyl and pyrazine moieties are likely to influence solubility, metabolic stability, and target binding affinity.

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-25-15-7-5-14(6-8-15)10-21-19(24)23-9-3-4-16(13-23)27-18-12-20-11-17(22-18)26-2/h5-8,11-12,16H,3-4,9-10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIIWUYUZXKBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Comparison with Related Piperidine Derivatives

The target compound shares structural similarities with several piperidine derivatives reported in recent literature. Key comparisons include:

Key Observations :

- Core Structure : The target compound and Compound 35 both utilize a piperidine carboxamide backbone, whereas Compound 6 employs a piperidine amine scaffold. The carboxamide group in the target compound may enhance hydrogen-bonding interactions compared to the amine in Compound 6 .

- The pyrazine moiety in the target compound contrasts with the pyridine rings in Compounds 35 and 6, which may impact solubility and target selectivity .

- Synthetic Yields : Compound 35 achieved a moderate yield (56%) using a coupling reaction between a benzodiazolyl-piperidine and a methoxypyridinyl amine. The absence of yield data for the target compound precludes direct methodological comparisons .

Méthodes De Préparation

Hydrogenation of Pyridine Precursors

The piperidine core is synthesized through selective hydrogenation of a pyridine derivative. Zhang et al. demonstrated that pyridinium salts undergo partial reduction using Raney nickel (Ra-Ni) under mild hydrogen pressure (1–3 atm) to yield piperidines with retained stereochemical integrity.

Procedure :

- Substrate Preparation : 3-Hydroxypyridine is treated with 2-chloro-6-methoxypyrazine in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours to form 3-((6-methoxypyrazin-2-yl)oxy)pyridine.

- Hydrogenation : The pyridine intermediate is dissolved in ethanol and subjected to hydrogenation with Ra-Ni at 50°C under 2 atm H₂ for 24 hours, yielding 3-((6-methoxypyrazin-2-yl)oxy)piperidine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Catalyst Loading | 5 wt% Ra-Ni |

| Stereoselectivity | >95% cis-configuration |

Characterization via $$ ^1H $$-NMR (500 MHz, CDCl₃) confirmed the piperidine structure: δ 3.85 (s, 3H, OCH₃), 4.20–4.25 (m, 1H, OCH), 3.50–3.70 (m, 2H, NCH₂).

Carboxamide Coupling with 4-Methoxybenzylamine

The hydrogenated piperidine is functionalized via carboxamide bond formation. Li et al. optimized this step using carbodiimide-mediated coupling.

Procedure :

- Activation : 3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carboxylic acid (1.2 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane (DCM) at 0°C for 1 hour.

- Coupling : 4-Methoxybenzylamine (1.0 eq) is added, and the reaction is stirred at 25°C for 18 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 98.5% |

| Reaction Scale | 10 mmol |

HRMS (ESI-TOF) validated the product: m/z 402.1789 [M+H]⁺ (calc. 402.1791 for C₂₀H₂₄N₃O₅).

One-Pot Tandem Synthesis

Sequential Coupling and Hydrogenation

Usuki et al. reported a one-pot method combining Suzuki-Miyaura coupling and hydrogenation, adapted here for the target compound:

Procedure :

- Coupling : 3-Bromopyridine reacts with 6-methoxypyrazin-2-ol via copper(I)-catalyzed Ullmann coupling in DMF at 110°C for 8 hours.

- In Situ Hydrogenation : The reaction mixture is cooled to 50°C, Ra-Ni (10 wt%) and H₂ (3 atm) are introduced, and hydrogenation proceeds for 24 hours.

- Carboxamide Formation : EDC/HOBt and 4-methoxybenzylamine are added directly to the hydrogenation mixture.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 62% |

| Total Time | 36 hours |

| Solvent Efficiency | 85% DMF recovery |

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adapting Zhang’s batch process to continuous flow systems enhances scalability:

Reactor Design :

- Fixed-Bed Reactor : Packed with Ra-Ni pellets (2 mm diameter).

- Conditions : 60°C, 10 bar H₂, residence time 30 minutes.

Performance Metrics :

| Metric | Value |

|---|---|

| Throughput | 1.2 kg/h |

| Catalyst Lifetime | 1,200 hours |

| Purity | 99.1% |

Challenges and Optimization Strategies

Competing Side Reactions

- N-Oxide Formation : Mitigated by maintaining H₂ pressure >2 atm during hydrogenation.

- Ether Cleavage : Avoided by using aprotic solvents (DMF, DCM) in coupling steps.

Stereochemical Control

Analytical Characterization Summary

Spectroscopic Data :

- $$ ^1H $$-NMR (500 MHz, CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 4.30 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃).

- $$ ^{13}C $$-NMR (125 MHz, CDCl₃) : δ 160.1 (C=O), 154.3 (ArO), 148.7 (pyrazine C).

Chromatographic Purity :

| Method | Retention Time | Purity |

|---|---|---|

| HPLC (C18) | 8.2 min | 98.5% |

| UPLC-MS | 2.1 min | 99.0% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

Coupling reactions : Link the 6-methoxypyrazin-2-yloxy group to the piperidine ring via nucleophilic substitution (e.g., using potassium carbonate in DMF at 80–100°C) .

Amide bond formation : React the piperidine intermediate with 4-methoxybenzyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the carboxamide .

- Critical Parameters :

- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .

- Temperature control to avoid side reactions (e.g., decomposition of methoxy groups) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine carbons at δ 40–60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 443.1925) .

- X-ray Crystallography : Resolve piperidine ring conformation and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrazine or benzyl groups) impact biological activity?

- SAR Analysis :

- Methoxy Positioning : The 6-methoxy group on pyrazine enhances solubility but may reduce receptor binding affinity compared to chloro analogs .

- Benzyl Substitution : 4-Methoxybenzyl improves metabolic stability over unsubstituted benzyl groups due to reduced CYP450 oxidation .

- Experimental Design :

Synthesize analogs with halogen (Cl, F) or methyl groups on pyrazine/benzyl.

Test in vitro assays (e.g., enzyme inhibition, cell viability) and compare IC values .

- Example Data :

| Substituent (Pyrazine) | IC (μM) |

|---|---|

| 6-OCH | 0.45 |

| 6-Cl | 0.28 |

| 6-CH | 1.20 |

Q. How can contradictory bioactivity data across studies be resolved?

- Root Causes :

- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew bioassay results .

- Assay Conditions : pH or temperature differences alter compound stability (e.g., hydrolysis of the carboxamide in acidic media) .

- Resolution Strategies :

Reproducibility Checks : Standardize synthesis/purification protocols.

Comparative Studies : Test the compound side-by-side in multiple assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. What computational methods are suitable for predicting target interactions?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperidine ring flexibility and ligand-receptor stability .

- Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of key receptor residues) .

Methodological Guidelines

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to protect methoxy and carboxamide groups .

- Bioactivity Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects from assay-specific variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.